molecular formula C16H19N3O3S B4152934 4-{[5-(Pentan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

4-{[5-(Pentan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

Cat. No.: B4152934
M. Wt: 333.4 g/mol
InChI Key: XASPMZAZPYVDTH-UHFFFAOYSA-N
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Description

4-{[5-(Pentan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Pentan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate typically involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst . The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) are usually sufficient.

    Catalyst: Common acid catalysts include sulfuric acid or hydrochloric acid.

    Solvent: Organic solvents like toluene or dichloromethane are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(Pentan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Substitution: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-{[5-(Pentan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The ester group may also play a role in the compound’s bioavailability and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiadiazole ring in 4-{[5-(Pentan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate makes it unique compared to other esters. This ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-[(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-4-5-10(2)15-18-19-16(23-15)17-14(21)12-6-8-13(9-7-12)22-11(3)20/h6-10H,4-5H2,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASPMZAZPYVDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[5-(Pentan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate
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4-{[5-(Pentan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate
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4-{[5-(Pentan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate
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4-{[5-(Pentan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate
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4-{[5-(Pentan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate
Reactant of Route 6
4-{[5-(Pentan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

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